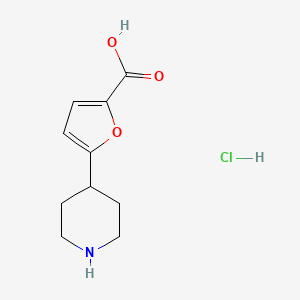
5-(Piperidin-4-yl)furan-2-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride is a compound that features a piperidine ring attached to a furan ring, with a carboxylic acid group and a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of the Furan Ring: The furan ring can be introduced through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions.
Formation of the Hydrochloride Salt: The hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学的研究の応用
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity . The furan ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines share structural similarities with 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride.
Furan Derivatives: Compounds such as furan, furfural, and substituted furans also share structural similarities.
Uniqueness
The uniqueness of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride lies in its combination of the piperidine and furan rings, along with the carboxylic acid group and hydrochloride salt. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .
生物活性
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
The compound features a piperidine ring attached to a furan-2-carboxylic acid moiety, which is crucial for its interaction with biological targets. Its hydrochloride form enhances solubility, facilitating in vitro and in vivo studies.
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride primarily interacts with G protein-coupled receptors (GPCRs), particularly the P2Y14 receptor. This receptor is implicated in various physiological processes, including inflammation and metabolic regulation. The compound acts as an antagonist, inhibiting the receptor's activity and thereby modulating downstream signaling pathways such as cAMP production .
In Vitro Studies
Research indicates that 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride exhibits significant biological activity:
- Anti-inflammatory Effects : The compound has shown efficacy in reducing inflammatory markers in cell cultures stimulated by pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting mitochondrial function .
In Vivo Studies
Animal models have demonstrated that administration of this compound can lead to:
- Tumor Growth Inhibition : In vivo experiments indicated a reduction in tumor size in models of hepatocellular carcinoma (HCC) when treated with related piperidine derivatives .
- Safety Profile : Toxicological assessments have indicated a favorable safety profile compared to traditional chemotherapeutics like sorafenib, suggesting potential for clinical applications .
Data Summary
The following table summarizes key findings regarding the biological activity of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride:
Case Studies
- Hepatocellular Carcinoma (HCC) : A study highlighted the use of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride derivatives as HsClpP agonists, demonstrating their role in promoting apoptosis in HCC cells through mitochondrial pathways .
- Inflammatory Models : In models of inflammation, compounds similar to 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride showed significant reductions in inflammatory responses, suggesting potential therapeutic applications for inflammatory diseases .
特性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC名 |
5-piperidin-4-ylfuran-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2,(H,12,13);1H |
InChIキー |
ACVPPWWGGZDZOE-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC=C(O2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















